N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H24N2O6 and its molecular weight is 448.475. The purity is usually 95%.
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Scientific Research Applications
Role in Cellular Proliferation
A study titled "Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1" explored the use of a cellular proliferative marker in evaluating tumor proliferation. This research demonstrated the potential of specific compounds in assessing the proliferative status of solid tumors through PET imaging, highlighting their significance in cancer diagnostics and treatment monitoring (Dehdashti et al., 2013).
Allergic Inflammation
The study "SG-HQ2 inhibits mast cell-mediated allergic inflammation through suppression of histamine release and pro-inflammatory cytokines" investigated the effects of a synthetic analogue on allergic inflammation. It underscores the therapeutic potential of certain chemical compounds in mitigating allergic inflammatory diseases by inhibiting histamine release and pro-inflammatory cytokines, pointing to broader applications in allergy treatment (Je et al., 2015).
Metabolism and Pharmacokinetics
Research into the metabolism and pharmacokinetics of novel compounds offers critical insights into their behavior within the human body, impacting their therapeutic efficacy and safety profiles. Studies like "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans" detail the complex processes of absorption, distribution, metabolism, and excretion, laying the groundwork for optimizing drug design and delivery systems (Renzulli et al., 2011).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c28-21-12-20(14-27-8-7-17-3-1-2-4-18(17)13-27)32-15-24(21)33-16-25(29)26-19-5-6-22-23(11-19)31-10-9-30-22/h1-6,11-12,15H,7-10,13-14,16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOGEAXHMZFRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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